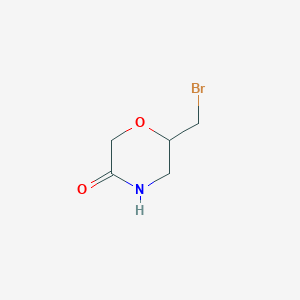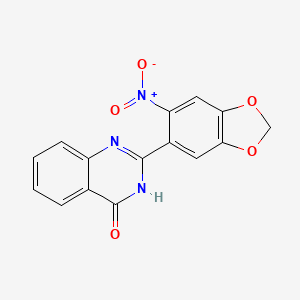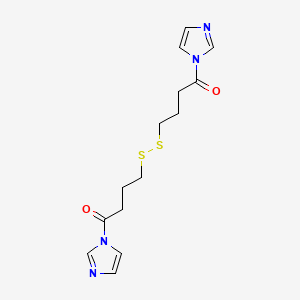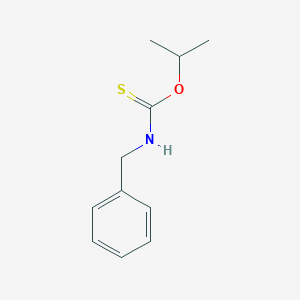
2-(4-Cyanophenyl)ethenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyanophenyl)ethenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a styrene derivative. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)ethenylboronic acid typically involves the reaction of 4-cyanobenzaldehyde with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and a base in an aqueous or organic solvent . The reaction conditions are generally mild, making this method highly efficient and widely applicable.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(4-Cyanophenyl)ethenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(4-Cyanophenyl)ethenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and as a precursor for boron-containing drugs.
Industry: Applied in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-(4-Cyanophenyl)ethenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the electrophile. This process involves oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
類似化合物との比較
Similar Compounds
2-Cyanophenylboronic acid: Similar structure but lacks the ethenyl group.
4-Cyanophenylboronic acid: Similar structure but with the boronic acid group attached to a different position on the phenyl ring.
Uniqueness
2-(4-Cyanophenyl)ethenylboronic acid is unique due to its ethenyl group, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to participate in various types of reactions, particularly in forming carbon-carbon bonds, makes it highly valuable in organic synthesis.
特性
分子式 |
C9H8BNO2 |
|---|---|
分子量 |
172.98 g/mol |
IUPAC名 |
2-(4-cyanophenyl)ethenylboronic acid |
InChI |
InChI=1S/C9H8BNO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,12-13H |
InChIキー |
PKFRJEHEHFQVTM-UHFFFAOYSA-N |
正規SMILES |
B(C=CC1=CC=C(C=C1)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12499663.png)

![3-Methoxy-5H-benzofuro[3,2-c]carbazole](/img/structure/B12499676.png)


![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)


![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)
![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)

